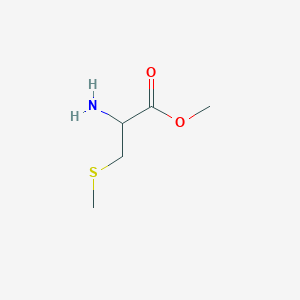

Methyl 2-amino-3-(methylsulfanyl)propanoate

Description

Methyl 2-amino-3-(methylsulfanyl)propanoate is a sulfur-containing amino acid derivative characterized by a methyl ester group, an amine at the second carbon, and a methylsulfanyl (SCH₃) moiety at the third carbon. This compound is of interest in organic synthesis and pharmaceutical research due to its functional versatility, particularly in peptidomimetics and enzyme inhibitor design. Its structure allows for diverse chemical modifications, making it a valuable scaffold for drug discovery.

Properties

IUPAC Name |

methyl 2-amino-3-methylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-8-5(7)4(6)3-9-2/h4H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBVLJSHPJLTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(methylsulfanyl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methyl mercaptan in the presence of a base, followed by the addition of ammonia to introduce the amino group. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(methylsulfanyl)propanoate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding simpler amino acid derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield methyl 2-amino-3-(methylsulfinyl)propanoate or methyl 2-amino-3-(methylsulfonyl)propanoate.

Scientific Research Applications

Methyl 2-amino-3-(methylsulfanyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(methylsulfanyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Its effects are mediated through the modulation of biochemical pathways, including those related to sulfur metabolism and amino acid synthesis.

Comparison with Similar Compounds

Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride

- Molecular Formula: C₆H₁₃NO₂S·HCl (inferred from ).

- Key Differences : The ethyl ester group replaces the methyl ester, increasing molecular weight and altering lipophilicity.

- Synthesis & Purity : Prepared via similar esterification routes; reported purity is 95% (CAS data) .

- Applications : The hydrochloride salt form enhances solubility, favoring use in aqueous reaction systems.

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Molecular Formula : C₁₀H₁₂N₂O₄ (derived from ).

- Key Differences: The nitro (NO₂) group at the para position is strongly electron-withdrawing, contrasting with the electron-donating methylsulfanyl group.

- Synthesis: Produced via nitroaromatic etherification using methanol and thionyl chloride, followed by reduction to an aminophenyl derivative .

- Applications : Intermediate in synthesizing bioactive amines, highlighting the impact of substituent electronics on reactivity.

Methyl 3-[(4-sulfamoylphenyl)amino]propanoate

- Molecular Formula : C₁₀H₁₄N₂O₄S ().

- Synthesis : Prepared via acid-catalyzed esterification (H₂SO₄/MeOH), yielding 6.1 g (81% from 25 mmol starting material) .

Data Table: Structural and Functional Comparison

†Assumed based on analogs; *Includes stabilizer.

Biological Activity

Methyl 2-amino-3-(methylsulfanyl)propanoate, a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a propanoate moiety. The structural features of this compound suggest potential interactions with biological targets, which may lead to various pharmacological effects.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₃N₁O₂S |

| Molecular Weight | 145.23 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may influence cellular pathways involved in:

- Antioxidant Activity : The methylsulfanyl group is known for its potential antioxidant properties, which could mitigate oxidative stress in cells.

- Anticancer Effects : Compounds with similar structures have shown efficacy against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce morphological changes in cancer cell lines, suggesting its potential as an anticancer agent.

- Case Study : A study involving derivatives of this compound reported IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

Preliminary investigations have also highlighted the antimicrobial properties of this compound. Similar compounds have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : Compounds structurally related to this compound have shown significant antibacterial activity, outperforming traditional antibiotics in some cases .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying biological activities based on functional groups present:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-[3-(methylthio)propanamido]propanoate | Contains a methylthio group | Anticancer properties observed |

| N-Methylglycine | Simple amino acid derivative | Neuroprotective effects reported |

| N-Acetylcysteine | Contains a thiol group | Antioxidant and mucolytic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.